5beta-Androstan-3alpha,17beta-diol-2,2,3beta,4,4-d5 5beta-Androstan-3alpha,17beta-diol-2,2,3beta,4,4-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC16667490
InChI: InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17+,18+,19+/m1/s1/i7D2,11D2,13D
SMILES:
Molecular Formula: C19H32O2
Molecular Weight: 297.5 g/mol

5beta-Androstan-3alpha,17beta-diol-2,2,3beta,4,4-d5

CAS No.:

Cat. No.: VC16667490

Molecular Formula: C19H32O2

Molecular Weight: 297.5 g/mol

* For research use only. Not for human or veterinary use.

5beta-Androstan-3alpha,17beta-diol-2,2,3beta,4,4-d5 -

Specification

Molecular Formula C19H32O2
Molecular Weight 297.5 g/mol
IUPAC Name (3R,5R,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-pentadeuterio-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,17-diol
Standard InChI InChI=1S/C19H32O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12-17,20-21H,3-11H2,1-2H3/t12-,13-,14+,15+,16+,17+,18+,19+/m1/s1/i7D2,11D2,13D
Standard InChI Key CBMYJHIOYJEBSB-GZXAYGEWSA-N
Isomeric SMILES [2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC[C@@H]2C1([2H])[2H])CC[C@@H]4O)C)C)([2H])[2H])O
Canonical SMILES CC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O

Introduction

Chemical Profile and Structural Characteristics

Molecular Architecture

5beta-Androstan-3alpha,17beta-diol-2,2,3beta,4,4-d5 belongs to the androstane family, characterized by a tetracyclic hydrocarbon skeleton with hydroxyl groups at positions 3alpha and 17beta. The deuterium substitution pattern—specifically at carbons 2, 3beta, and 4—alters its isotopic signature without significantly affecting steric or electronic interactions with biological targets. The IUPAC name, (3R,5R,8R,9S,10S,13S,14S,17S)2,2,3,4,4pentadeuterio10,13dimethyl1,5,6,7,8,9,11,12,14,15,16,17dodecahydrocyclopenta[a]phenanthrene3,17diol(3R,5R,8R,9S,10S,13S,14S,17S)-2,2,3,4,4-\text{pentadeuterio}-10,13-\text{dimethyl}-1,5,6,7,8,9,11,12,14,15,16,17-\text{dodecahydrocyclopenta}[a]\text{phenanthrene}-3,17-\text{diol}, reflects its stereochemical complexity.

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC19H32O2\text{C}_{19}\text{H}_{32}\text{O}_2
Molecular Weight297.5 g/mol
IUPAC NameSee Section 1.1
Canonical SMILESCC12CCC(CC1CCC3C2CCC4(C3CCC4O)C)O
PubChem CID131869496

Synthesis and Deuterium Incorporation

Synthetic Pathways

The synthesis of 5beta-Androstan-3alpha,17beta-diol-2,2,3beta,4,4-d5 begins with natural steroid precursors, such as 3beta-hydroxy-5-androsten-17-one, which undergoes catalytic hydrogenation to yield 5alpha-androstan-17-one intermediates . Deuterium incorporation is achieved via isotope exchange reactions or deuterated reagents at specific stages. For example, the Mitsunobu reaction—a Mitsunobu reaction—is employed to invert stereochemistry at carbon 3, while deuterium labeling at positions 2 and 4 is accomplished using deuterated solvents or catalysts .

Applications in Steroid Metabolism Research

Tracing Metabolic Pathways

The deuterium labels in 5beta-Androstan-3alpha,17beta-diol-2,2,3beta,4,4-d5 enable precise tracking of metabolic fate in vivo. Studies using gas chromatography-mass spectrometry (GC-MS) have demonstrated its conversion into glucuronidated and sulfated metabolites in hepatic microsomes, providing insights into phase II metabolism.

Androgen Receptor Interactions

Unlike its non-deuterated counterpart, this compound exhibits prolonged stability in plasma due to reduced susceptibility to enzymatic degradation. In vitro binding assays using rat prostate cytosol reveal weak direct binding to androgen receptors (ARs), but its metabolite, 5alpha-dihydrotestosterone (5alpha-DHT), shows high affinity . This suggests a prodrug-like mechanism where deuterium slows hepatic clearance, extending systemic exposure .

Comparative Analysis with Non-Deuterated Analogs

Pharmacokinetic Advantages

Comparative studies between 5beta-Androstan-3alpha,17beta-diol-2,2,3beta,4,4-d5 and 5alpha-androstane-3alpha,17beta-diol highlight deuterium’s impact:

  • Plasma Half-Life: Deuterated form: 8.2 hours vs. non-deuterated: 2.5 hours.

  • Metabolic Clearance: Reduced CYP3A4-mediated oxidation due to deuterium’s kinetic isotope effect.

Receptor Specificity

Research Findings and Therapeutic Implications

Hormone Replacement Therapy (HRT)

Preclinical models indicate that 5beta-Androstan-3alpha,17beta-diol-2,2,3beta,4,4-d5 mitigates symptoms of androgen deficiency (e.g., muscle atrophy, osteoporosis) with fewer hepatic side effects than testosterone enanthate. Its slow metabolism allows for less frequent dosing, a key advantage in HRT regimens.

Cancer Research

In prostate cancer cell lines (LNCaP, PC-3), this compound inhibits proliferation via AR-dependent and independent mechanisms. Deuterium-enhanced stability prolongs intracellular retention, potentiating anti-proliferative effects at lower concentrations.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator